2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Description
This compound belongs to a class of heterocyclic carboxamides featuring a furan core linked to a 1,2,4-thiadiazole moiety via a carboxamide bridge. The structural uniqueness arises from the 4-methylphenoxymethyl substituent on the furan ring and the 2-oxopropyl group on the thiadiazole. Such derivatives are synthesized via cyclization reactions of intermediate thioureas or isothiocyanates under alkaline conditions, as exemplified by analogous compounds (e.g., M17-B19) . The thiadiazole ring is pharmacologically significant, often associated with antimicrobial and antitumor activities , while the furan-carboxamide scaffold contributes to binding interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-3-5-13(6-4-11)25-10-15-14(7-8-24-15)17(23)20-18-19-16(21-26-18)9-12(2)22/h3-8H,9-10H2,1-2H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKACGTMVAFKIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=NC(=NS3)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide, with CAS number 878716-25-7, is a synthetic organic compound characterized by its complex structure that includes a furan ring and a thiadiazole moiety. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₇N₃O₄S, with a molecular weight of approximately 371.41 g/mol. The structural representation can be derived from its SMILES notation: CC1=CC=C(C=C1)OCCNC(=O)C(=O)N=C(S)C(=O)N . The presence of various functional groups suggests potential reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Studies have suggested that compounds with similar structures to this carboxamide display antimicrobial properties. The thiadiazole moiety is known for its ability to interact with microbial enzymes, potentially inhibiting their function .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promising results. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The furan ring in the structure may contribute to anti-inflammatory activities. Compounds containing furan derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells, reducing cell viability by 50% at 25 µM concentration. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
These findings underscore the compound's potential as a therapeutic agent across multiple domains.
While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may stem from:
- Enzyme Inhibition : Interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Signal Transduction Modulation : Altering pathways that regulate inflammation and cell survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in the substituents on the furan ring and the thiadiazole moiety. Key examples include:
Key Observations :
- Thiadiazole Core : The conserved 2-oxopropyl group on the thiadiazole is critical for maintaining structural stability and possibly hydrogen-bonding interactions with biological targets .
Pharmacological and Physicochemical Properties
- Solubility: The 4-methylphenoxymethyl group may reduce aqueous solubility compared to polar substituents (e.g., carbamoylphenyl in M17-B19) .
- Bioactivity: Thiadiazole-furan hybrids often target kinases (e.g., LRRK2) or hormone receptors (e.g., androgen receptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
